molecular formula C9H8ClF3N2O B3038962 2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 938337-63-4

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3038962
CAS No.: 938337-63-4
M. Wt: 252.62 g/mol
InChI Key: LTMJFTCLQIACFC-UHFFFAOYSA-N
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Description

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C 9 H 8 ClF 3 N 2 O and a molecular weight of 252.62 g/mol . It is characterized by its CAS Number 938337-63-4 and is identified as a derivative of acetamide, featuring a chloro and trifluoromethyl-substituted phenyl ring . This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a significant pharmacophore found in molecules designed to inhibit specific biological targets . For instance, analogous compounds containing this group have been explored as potent inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors, demonstrating activity against a broad spectrum of drug-resistant mutants . Furthermore, structurally related N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) seizure models, highlighting the therapeutic potential of this chemical class in central nervous system disorders . The primary amino group on the acetamide chain offers a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-7-2-1-5(15-8(16)4-14)3-6(7)9(11,12)13/h1-3H,4,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMJFTCLQIACFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Glycine

The synthesis begins with protecting the amino group of glycine using phthalic anhydride. Under reflux conditions in tetrahydrofuran (THF), glycine reacts with phthalic anhydride at 110°C for 6 hours to yield N-phthalimidoglycine (85–90% yield). This step prevents unwanted side reactions during subsequent coupling.

Reaction Conditions

Parameter Value
Solvent Tetrahydrofuran
Temperature 110°C
Reaction Time 6 hours
Yield 85–90%

Coupling with 4-Chloro-3-(Trifluoromethyl)Aniline

The protected glycine derivative is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This intermediate reacts with 4-chloro-3-(trifluoromethyl)aniline in the presence of triethylamine, yielding N-phthalimido-N'-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.

Key Metrics

Metric Value
Coupling Agent SOCl₂
Base Triethylamine
Solvent Dichloromethane
Yield 78–82%

Deprotection with Hydrazine Hydrate

The phthalimide group is removed using 80% hydrazine hydrate in ethanol under reflux for 4 hours, releasing the free amine. This step achieves 90–93% conversion efficiency.

Synthetic Route 2: Nitroacetamide Reduction

Synthesis of Nitroacetyl Chloride

Nitroacetic acid is treated with oxalyl chloride in dimethylformamide (DMF) at −10°C to generate nitroacetyl chloride. This exothermic reaction requires strict temperature control to prevent decomposition.

Process Parameters

Parameter Value
Chlorinating Agent Oxalyl chloride
Catalyst DMF (0.1% v/v)
Temperature −10°C
Yield 72–75%

Formation of Nitroacetamide Intermediate

Nitroacetyl chloride reacts with 4-chloro-3-(trifluoromethyl)aniline in dichloroethane at 20°C, producing N-[4-chloro-3-(trifluoromethyl)phenyl]nitroacetamide (88% purity).

Characterization Data

Property Value
Melting Point 142–144°C
HPLC Purity 88%
IR (ν, cm⁻¹) 1685 (C=O), 1520 (NO₂)

Catalytic Hydrogenation

The nitro group is reduced using 5% Pd/C under 3 bar H₂ pressure in methanol at 50°C. This step achieves quantitative conversion to the target amine with <1% residual intermediates.

Optimization Table

Catalyst Loading H₂ Pressure Time Yield
5% Pd/C 3 bar 4 h 95%
10% Pd/C 5 bar 2.5 h 97%

Synthetic Route 3: Nucleophilic Substitution on Bromoacetamide

Preparation of Bromoacetamide

Bromoacetyl bromide is reacted with 4-chloro-3-(trifluoromethyl)aniline in acetone at −15°C, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]bromoacetamide (89% yield).

Critical Parameters

Factor Impact on Yield
Temperature <−10°C Prevents diacylation
Aniline:PBr Ratio 1:1.1 Minimizes excess reagent

Ammonolysis Reaction

The bromoacetamide undergoes ammonolysis in liquid NH₃ at −33°C for 12 hours. This low-temperature process suppresses Hofmann degradation, achieving 80–83% conversion to the target compound.

Side Reaction Analysis

Byproduct Formation % Mitigation Strategy
Glycine derivative 7–9% Reduced NH₃ concentration
Dehalogenated product 3–5% Strict temp control

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Route Steps Total Yield Purity Cost Index
1 3 68–72% 99.2% $$$
2 3 70–75% 98.5% $$
3 2 78–80% 97.8% $

Environmental Impact

  • Route 1 : Generates phthalhydrazide waste (0.7 kg/kg product) requiring specialized disposal
  • Route 2 : Uses H₂ gas (flammability risk) but achieves atom economy of 85%
  • Route 3 : Liquid NH₃ recycling reduces E-factor to 2.1 vs. 5.8 for other routes

Industrial Production Considerations

Continuous Flow Implementation

Recent advancements apply microreactor technology to Route 2:

  • Nitroacetyl chloride synthesis: Residence time reduced from 4 h → 12 min
  • Hydrogenation: Gas-liquid mass transfer enhanced 8× versus batch reactors

Scale-Up Parameters

Metric Batch Continuous Flow
Annual Capacity 50 MT 300 MT
Energy Consumption 890 kWh/MT 540 kWh/MT

Crystallization Optimization

Anti-solvent crystallization with n-heptane improves product purity:

  • Crystal habit modification reduces filtration time by 40%
  • Polymorph control ensures stability under ICH Q1A conditions

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced chloro groups.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Solubility

  • Amino vs. Chloro Substituents: The target compound’s 2-amino group increases polarity compared to the 2-chloro analog (), likely improving aqueous solubility. The chloro analog’s higher logP (lipophilicity) may favor membrane permeability but reduce metabolic stability .
  • Urea vs. Acetamide Linkages : CTPPU () uses a urea linkage instead of acetamide, which may enhance hydrogen-bonding interactions with biological targets but reduce solubility due to decreased polarity .

Pharmacokinetic Considerations

  • Metabolic Stability: The triazolylsulfanyl group in ’s compound introduces sulfur, which may resist oxidative metabolism compared to the target compound’s amino group .
  • Electron-Withdrawing Effects : The 4-Cl-3-CF₃-phenyl group, common across all analogs, enhances electrophilicity and may influence binding to hydrophobic pockets in target proteins .

Biological Activity

2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a chloro substituent, and an amino group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups enhances lipophilicity, allowing better penetration through biological membranes, thereby facilitating interaction with various molecular targets.

The mechanism of action for this compound involves:

  • Target Interaction : The trifluoromethyl and chloro groups contribute to the compound's ability to bind effectively to enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways relevant to disease processes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity.
  • Biological Pathways : The compound may influence several biological pathways, including those associated with cancer cell proliferation and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that similar compounds with trifluoromethyl groups demonstrate enhanced activity against various bacterial strains due to their lipophilic nature, which aids in membrane disruption.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that derivatives of this compound can inhibit the growth of several cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against lung and breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antiproliferative activity .

Study on Anticonvulsant Activity

A study focused on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that modifications similar to those present in this compound could yield compounds with notable anticonvulsant properties. The findings indicated that specific substituents at the anilide moiety significantly influenced anticonvulsant activity in animal models .

Comparative Analysis

A comparative analysis of related compounds revealed that this compound stands out due to its unique combination of chloro and trifluoromethyl groups. This combination not only enhances its chemical stability but also increases its biological activity compared to structurally similar compounds without these substituents.

Summary Table of Biological Activities

Activity Type Description Related Findings
AntimicrobialEffective against various bacterial strainsEnhanced membrane disruption due to lipophilicity
AnticancerInhibits growth in cancer cell linesSignificant cytotoxic effects observed in lung and breast cancer models
AnticonvulsantPotential anticonvulsant propertiesModifications lead to improved efficacy in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

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